molecular formula C29H43ClN4O2S B404574 8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 331842-93-4

8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B404574
CAS No.: 331842-93-4
M. Wt: 547.2g/mol
InChI Key: RIDLGXNAVOKAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 2-chlorobenzylsulfanyl moiety at position 8 and a long hexadecyl (C16) alkyl chain at position 7.

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-19-16-17-20-24(23)30/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDLGXNAVOKAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound, identified by its CAS number 331842-93-4, exhibits a complex structure that may influence various biological pathways.

The molecular formula of the compound is C29H43ClN4O2S, with a molecular weight of 547.2 g/mol. The predicted density is approximately 1.18 g/cm³, and the pKa value is around 9.46, suggesting its behavior in biological systems can be influenced by pH levels .

PropertyValue
Molecular FormulaC29H43ClN4O2S
Molecular Weight547.2 g/mol
Density1.18 g/cm³
pKa9.46

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Antioxidant Activity
Studies have shown that purine derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties
Preliminary investigations suggest that compounds similar to this compound possess antimicrobial properties against a range of pathogens. The presence of the chlorobenzyl group may enhance its interaction with microbial cell membranes.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signal transduction and cellular regulation.

Case Studies

Several studies have explored the biological implications of similar compounds:

Case Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives for their antioxidant activity. The results indicated that modifications at the benzyl position significantly enhanced the radical scavenging ability .

Case Study 2: Antimicrobial Testing
In another investigation reported in Antimicrobial Agents and Chemotherapy, a related compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters assessed various purine derivatives for their inhibitory effects on protein kinases. The findings suggested that structural modifications could lead to increased potency and selectivity for specific targets .

Scientific Research Applications

Chemistry

8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Modifies the compound by adding hydrogen or removing oxygen.
  • Substitution: Allows for the replacement of functional groups under controlled conditions.

Biological Activities

Research indicates that this compound exhibits potential biological activities , including:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound can interact with biological receptors, influencing physiological responses.

Medicinal Applications

Studies have highlighted its potential therapeutic effects:

  • Anti-inflammatory Properties: Research has shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo.
  • Anticancer Activity: Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Case Study 1: Anti-inflammatory Activity

A study conducted by Abou-Ghadir et al. (2014) synthesized a series of purine derivatives, including this compound. The results indicated significant anti-inflammatory activity when tested on animal models with induced inflammation .

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various purine derivatives. The study found that specific modifications to the purine structure enhanced cytotoxicity against breast cancer cells . This suggests that further exploration of 8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl derivatives could yield promising anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

Position 7 substitutions significantly influence solubility, metabolic stability, and target engagement.

Compound Name Position 7 Substituent Molecular Weight Key Properties Reference
Target Compound Hexadecyl (C16) ~556.1* High lipophilicity, potential prolonged half-life -
8-[(4-Chlorobenzyl)sulfanyl]-7-pentyl analogue Pentyl (C5) 392.9 Moderate lipophilicity, improved solubility
8-[(2-Chlorobenzyl)sulfanyl]-7-ethyl analogue Ethyl (C2) 350.8 Lower lipophilicity, faster metabolism
8-(Decylsulfanyl)-7-isopentyl analogue Isopentyl (branched C5) 408.6 Branched chain may enhance membrane permeability

Analysis :
The hexadecyl chain in the target compound likely enhances tissue retention and bioavailability in lipid-rich environments compared to shorter chains (e.g., pentyl or ethyl). However, its long alkyl chain may reduce aqueous solubility, necessitating formulation strategies .

Substituent Variations at Position 8

The 2-chlorobenzylsulfanyl group distinguishes the target compound from analogues with alternative aromatic or aliphatic groups.

Compound Name Position 8 Substituent Key Properties Reference
Target Compound 2-Chlorobenzylsulfanyl Steric bulk, electron-withdrawing effect -
8-Biphenyl derivative (Compound 19) Biphenyl Enhanced π-π stacking, higher melting point (333°C)
8-(Ethylsulfonyl) derivative (Compound 23) Ethylsulfonyl Increased polarity, potential for H-bonding
Linagliptin 3-Aminopiperidinyl DPP-4 inhibition, antidiabetic activity

Analysis: The 2-chlorobenzyl group may improve target binding through hydrophobic interactions and steric effects compared to non-halogenated analogues.

Preparation Methods

Alkylation via Nucleophilic Substitution

A common approach involves:

  • Tritylation : Protecting the N(9) position with a trityl group to direct regioselective alkylation.

  • Reduction : Using DIBAL-H to reduce the purine to a 7,8-dihydropurine, enabling nucleophilic attack at the 7-position.

  • Alkylation : Reacting with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the alkyl chain.

  • Deprotection : Removing the trityl group with trifluoroacetic acid (TFA), accompanied by spontaneous reoxidation to restore the purine structure.

Key Conditions

StepReagents/ConditionsYieldSource
TritylationTrityl chloride, pyridineN/A
ReductionDIBAL-H, THF, 0°C to RTN/A
AlkylationHexadecyl bromide, K₂CO₃, n-butanol, 40°C55–88%
DeprotectionTFA, CH₂Cl₂N/A

Installation of the 3-Methyl Group

The methyl group at the 3-position is typically introduced during early-stage synthesis or via direct alkylation.

Methylation Reactions

Methylation can occur during purine ring formation or through post-functionalization:

  • Direct Alkylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

  • Catalytic Hydrogenation : For derivatives with a substituent that requires reduction.

Example Protocol

  • Ring Formation : Construct the purine-2,6-dione core with a leaving group at the 3-position.

  • Methylation : Treat with methyl iodide and K₂CO₃ in DMF or acetone.

8-Position Substitution with 2-Chlorobenzylsulfanyl

The sulfanyl group at the 8-position is introduced via nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution

For this step:

  • Halogenation : Introduce a bromine or chlorine at the 8-position (e.g., using NBS or Cl₂).

  • Substitution : React with 2-chlorobenzylthiol in the presence of a catalyst (e.g., KI) and a dipolar aprotic solvent (e.g., DMF).

Optimized Conditions

ParameterValue
SolventN-Butyl acetate or DMF
CatalystKI (10 mol%)
BaseK₂CO₃
Temperature80–100°C
Yield60–75%

Mechanistic Insight
The catalyst (KI) facilitates the displacement of the halide by the thiolate anion, enhancing reaction efficiency.

Purification and Characterization

Post-synthesis, the compound undergoes rigorous purification:

  • Extraction : Organic solvents (e.g., methyl isobutyl ketone) separate the product from aqueous byproducts.

  • Crystallization : Anhydrous ethanol or methanol is used to isolate pure crystals.

  • Analytical Techniques :

    • NMR : Confirms regioselectivity and structural integrity.

    • HPLC : Validates purity (>95% in reported cases).

Comparative Analysis of Synthesis Routes

RouteAdvantagesLimitations
Tritylation-Alkylation High regioselectivityMultistep, requires TFA deprotection
In Situ Halogenation Shorter reaction timesRequires catalyst optimization
Cross-Coupling Tolerates diverse substituentsHigher cost of catalysts

Challenges and Innovations

  • Yield Optimization : Patents emphasize catalysts (e.g., KI) to reduce reaction times and improve yields.

  • Scalability : Solvent systems (e.g., n-butanol) enable large-scale production.

  • Side Reactions : Elimination pathways are mitigated by controlled temperatures and catalyst choice.

Structural and Functional Data

PropertyValueSource
Molecular FormulaC₂₉H₄₃ClN₄O₂S
Molecular Weight547.2 g/mol
CAS Number331842-93-4
SMILESCCCCCCCCCCCCCCCC N1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.